cis-Verbenol

Electrophysiology Semiochemistry Bark Beetle Ecology

Procure (S)-(-)-cis-Verbenol (CAS 18881-04-4), the behaviorally active enantiomer for Ips typographus and Dendroctonus ponderosae. This chiral monoterpene alcohol is a non-substitutable, synergistic modifier in semiochemical blends. The (S)-(-)-form is essential; racemic mixtures or analogs (myrtenol, ipsenol) fail to replicate the aggregation signal, compromising trap efficacy and ecological assay validity. Validate enantiomeric excess before purchase to ensure pheromone fidelity.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 18881-04-4
Cat. No. B103332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Verbenol
CAS18881-04-4
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CC(C2CC1C2(C)C)O
InChIInChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1
InChIKeyWONIGEXYPVIKFS-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Verbenol (CAS 18881-04-4): A Semiochemical Aggregation Pheromone for Targeted Bark Beetle Research and Integrated Pest Management


cis-Verbenol (CAS 18881-04-4), specifically the (S)-cis-verbenol enantiomer, is a chiral, bicyclic monoterpene alcohol that functions as a key semiochemical in bark beetle chemical ecology. It is a principal aggregation pheromone component for economically significant forest pests, notably the European spruce bark beetle (Ips typographus) and the mountain pine beetle (Dendroctonus ponderosae), where it is produced endogenously from the host tree volatile precursor α-pinene [1]. As a stereospecific signal, its biological activity is highly dependent on its exact three-dimensional configuration, making enantiomerically pure (S)-cis-verbenol a critical, non-substitutable standard for applications in ecological research, pest monitoring, and the development of semiochemical-based control strategies [2].

cis-Verbenol (CAS 18881-04-4): The Criticality of Stereochemistry and Synergy in Semiochemical Applications


The precise stereochemistry of cis-verbenol and its functional interaction with co-occurring semiochemicals render it non-interchangeable with closely related structural analogs. The (S)-(-)-enantiomer, not the (R)-(+)-form, is the primary behaviorally active signal for key pest species [1]. Furthermore, its ecological role is not as a simple, stand-alone attractant but as a synergistic modifier of responses to other pheromone components, a function not replicated by other verbenol isomers [2]. For instance, the trans-isomer of verbenol does not possess the same aggregation-pheromone activity in I. typographus, and in some contexts, it or verbenone can act as a behavioral antagonist [3]. Therefore, substituting cis-verbenol with a racemic mixture or an alternative terpene alcohol like myrtenol or ipsenol will fundamentally alter the semiochemical signal, leading to a failure in attracting target species or unintended interference in behavioral assays [4].

cis-Verbenol (CAS 18881-04-4): A Quantitative Guide to Its Differentiated Scientific Performance


Electrophysiological Potency: cis-Verbenol Exhibits a Lower Olfactory Threshold Than Its Host Precursor, α-Pinene

Electroantennogram (EAG) studies on Ips typographus demonstrate that the antennae of both male and female beetles have a lower threshold for detecting the pheromone (S)-(-)-cis-verbenol compared to its host terpene precursor, (-)-α-pinene. This quantifies cis-verbenol's higher potency as a semiochemical signal relative to the more abundant host volatile [1].

Electrophysiology Semiochemistry Bark Beetle Ecology

Non-Additive Synergy: cis-Verbenol Alone Has No Intrinsic Attractancy But Quantifiably Modifies Response to Ipsenol

In a controlled behavioral assay with Ips paraconfusus, cis-verbenol (cV) had no significant effect on the number of beetles reaching a source when presented alone. However, when combined with ipsenol (Ip), cV did not alter the onset of the response but strongly increased the slope of the dose-response curve, demonstrating a quantifiable synergistic effect [1]. This contrasts with its interaction with ipsdienol (Id), where cV shifted the onset to higher Id doses, acting as an inhibitor except at the highest dose [2].

Behavioral Ecology Chemotaxis Pheromone Synergy

Enantiomeric Specificity in the Field: (S)-(-)-cis-Verbenol is the Behaviorally Active Attractant for Ips typographus

Field tests with Ips typographus have shown that (S)-(-)-cis-verbenol, when combined with the pheromone component 2-methyl-3-buten-2-ol, is significantly more attractive than a similar combination using its optical antipode, (R)-(+)-cis-verbenol [1]. This finding demonstrates the critical, functional importance of stereochemistry in real-world pest management scenarios.

Field Bioassay Semiochemistry Integrated Pest Management

Cell-Protective Activity: (-)-cis-Verbenol Shows Comparable Antioxidant Efficacy to (-)-Myrtenol in an Erythrocyte Model

In a study evaluating the membrane-protective and antioxidant activities of bicyclic monoterpene alcohols, (-)-cis-verbenol and (-)-myrtenol were found to exhibit the highest activity on a model of erythrocyte oxidative hemolysis, surpassing other tested compounds [1]. This positions cis-verbenol as a research compound of interest in the pinane alcohol class for non-ecological studies, offering a distinct pharmacological profile from related terpenes.

Antioxidant Biomedical Research Natural Product Chemistry

cis-Verbenol (CAS 18881-04-4): Best-Fit Scientific and Industrial Application Scenarios


Monitoring and Management of Ips typographus (Spruce Bark Beetle)

As demonstrated by field bioassays, (S)-(-)-cis-verbenol is the behaviorally active enantiomer for this major forest pest [1]. It is a critical component in commercial lure formulations for monitoring population dynamics, timing control measures, and assessing the efficacy of management strategies. Using the incorrect enantiomer or an analog will compromise trap catches and lead to inaccurate pest surveillance data.

Elucidating Mechanisms of Synergy in Insect Chemotaxis

Research into the neural and behavioral mechanisms of pheromone perception benefits from cis-verbenol's unique role as a behavioral modifier. Its lack of intrinsic attractancy and its distinct, quantifiable effects on the dose-response curves of ipsenol and ipsdienol make it a powerful tool for dissecting olfactory coding and blend discrimination in the insect brain [1].

Comparative Antioxidant and Cell-Protective Research

The finding that (-)-cis-verbenol exhibits antioxidant activity comparable to (-)-myrtenol in erythrocyte models [1] positions it as a valuable tool for investigating the structure-activity relationships of terpene alcohols. This scenario is particularly relevant for researchers seeking to explore the biomedical potential of semiochemicals or to understand the biological roles of these compounds beyond their ecological functions.

Development of Synthetic Lures for Bark Beetle Biodiversity Surveys

Due to its synergistic effects, the inclusion of cis-verbenol in generic bark beetle lures can enhance the detection of a broader range of species, including those where it acts as a secondary or interspecific signal component. Studies indicate that lures containing cis-verbenol, in combination with other generic pheromones, can effectively survey for multiple Ips and Dendroctonus species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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